molecular formula C18H16O4 B2620494 3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-chromen-4-one benzaldehyde acetal CAS No. 338755-65-0

3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-chromen-4-one benzaldehyde acetal

Cat. No. B2620494
CAS RN: 338755-65-0
M. Wt: 296.322
InChI Key: KEMQCBLZIXZANK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-chromen-4-one benzaldehyde acetal” is a chemical molecule that is used in scientific research . It is a versatile material suitable for various applications, such as drug discovery and nanotechnology.


Molecular Structure Analysis

The molecular structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together . Unfortunately, the specific molecular structure analysis of “this compound” is not available in the retrieved resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not detailed in the available resources .

Scientific Research Applications

3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-chromen-4-one benzaldehyde acetal has been studied for a variety of scientific research applications, including drug delivery, gene therapy, and tissue engineering. In drug delivery, this compound has been used as a carrier molecule to transport drugs to their target sites, allowing for more effective and efficient drug delivery. In gene therapy, this compound has been used to deliver genetic material to cells, allowing for the introduction of beneficial genes into cells. In tissue engineering, this compound has been used to promote the growth and differentiation of cells, allowing for the development of artificial tissues and organs.

Mechanism of Action

The mechanism of action of 3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-chromen-4-one benzaldehyde acetal is not yet fully understood, but it is believed to involve the binding of the hydroxymethyl group to a receptor in the cell membrane. This binding activates a signaling pathway, leading to the activation of a number of cellular processes. These processes include the release of hormones, the regulation of gene expression, and the transport of molecules across the cell membrane.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can stimulate the growth of cells, upregulate gene expression, and regulate the release of hormones. In vivo studies have also shown that this compound can reduce inflammation, improve wound healing, and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-chromen-4-one benzaldehyde acetal has several advantages and limitations for lab experiments. One of the main advantages of this compound is its low cost and ease of synthesis. This makes it an attractive target for research, as it is relatively inexpensive and easy to produce. Additionally, this compound is relatively stable, allowing for long-term storage and use in experiments. However, this compound also has some limitations, such as its relatively low solubility and its potential to cause skin irritation.

Future Directions

There are a number of potential future directions for research on 3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-chromen-4-one benzaldehyde acetal. One potential direction is the development of more efficient synthesis methods for this compound. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new therapeutic applications. Finally, further research into the mechanism of action of this compound could lead to the development of more effective drug delivery systems.

Synthesis Methods

3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-chromen-4-one benzaldehyde acetal can be synthesized through a number of different methods, including the use of aldehydes, ketones, esters, and amines. The most common synthesis method is the use of aldehydes, which involves the reaction of benzaldehyde with hydroxymethyl acetal in the presence of a base. This reaction produces a product that is a mixture of this compound and other byproducts. Other methods of synthesis include the use of ketones, esters, and amines, although these methods are less commonly used.

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the available resources .

properties

IUPAC Name

2-phenylspiro[1,3-dioxane-5,3'-2H-chromene]-4'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c19-16-14-8-4-5-9-15(14)20-10-18(16)11-21-17(22-12-18)13-6-2-1-3-7-13/h1-9,17H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMQCBLZIXZANK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(COC(O1)C3=CC=CC=C3)COC4=CC=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.